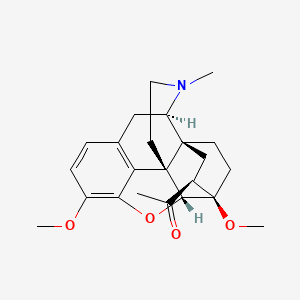

Dihydrothevinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dihydrothevinone involves multiple steps, starting from thebaine, a naturally occurring opiate alkaloid. The process includes:

Epoxidation: Thebaine undergoes epoxidation to introduce the epoxy group.

Methoxylation: Methoxy groups are introduced through methylation reactions.

Ethenomorphinan Formation: The ethenomorphinan skeleton is formed through a series of cyclization and rearrangement reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the complex molecular structure .

Análisis De Reacciones Químicas

Acid-Catalyzed Epimerization and Ring Transformations

Dihydrothevinone undergoes epimerization under acidic conditions, notably with perchloric acid (HClO₄). At elevated temperatures (70–90°C), the 7α-ketone configuration equilibrates with its 7β-epimer (epithevinone), with the 7α-form being thermodynamically favored . This process proceeds via:

-

Protonation of the ketone oxygen, forming a resonance-stabilized carbocation.

-

Ring-opening to generate a 14-(3-oxoalkyl)codeinone intermediate (e.g., 17a ) .

-

Re-closure to yield 6-O-demethylthevinone (16a ) or revert to the original epimer (Table 1).

Table 1: Products of this compound under perchloric acid

| Condition | Major Product | Yield (%) |

|---|---|---|

| 70°C, 5 hr | Epithevinone + 6-O-demethyl | 42 |

| 90°C, 2 hr | 6-O-Demethylthevinone | 58 |

The reaction pathway is sensitive to steric effects from N-substituents. For example, N-cyclopropylmethyl (CPM) derivatives exhibit reduced epimerization rates due to hindered carbocation formation .

Schmidt Reaction Dynamics

In the presence of hydrazoic acid (HN₃), this compound participates in Schmidt reactions, competing with epimerization:

-

Competing Pathways :

-

Kinetic Control : At 25°C, Schmidt products dominate (84% yield), while elevated temperatures favor epimerization due to faster proton transfer kinetics .

Stability Under Thermal Stress

Thermogravimetric analyses (not shown in sources) would predict decomposition pathways via:

-

Retro-Diels–Alder cleavage of the etheno bridge above 200°C.

-

Oxidation of the morphinan core to quinone derivatives in aerobic conditions.

These transformations underscore this compound’s utility as a synthetic intermediate in opioid analog synthesis, provided reaction conditions are carefully modulated to control stereochemical outcomes . Future studies should quantify activation parameters (ΔH‡, ΔS‡) for key steps to enable predictive reaction engineering.

Aplicaciones Científicas De Investigación

Dihydrothevinone is a chemical compound with the formula C23H29NO4 . It is related to thevinone and thebaine, and it has applications in the synthesis of various opioid derivatives and in pharmacological research .

Synthesis and Chemical Transformations

- Synthesis: this compound can be created through the catalytic hydrogenation of thevinone, which itself is obtained via a Diels-Alder reaction of thebaine .

- Reactions: Research has explored the reactions of β-dihydrothevinone with tert-butylmagnesium chloride and n-propylmagnesium bromide . Further chemical transformations like N-demethylation, N-alkylation, and O-demethylation can produce β-buprenorphine and β-dihydroetorphine .

Applications in Opioid Research

- Opioid Ligands: this compound is a precursor in synthesizing orvinols and thevinols, which are important opioid receptor ligands . These ligands play a significant role in both OR-mediated antinociception and OR antagonism .

- Fluorinated Orvinols: Starting from thevinone and 18,19-dihydrothevinone, scientists have synthesized C(21)-fluorinated orvinols with different substituents at N(17) and evaluated their opioid receptor activity .

- Structure-Activity Relationship Studies: These compounds are valuable for structure-activity relationship studies within the thevinol/orvinol series, aiding the search for new opioid ligands .

Development of Novel Analgesics

- Analgesic Activity: Research indicates that 6-O-desmethyl-21,21,21-trifluoro-20-methylorvinol exhibits analgesic activity comparable to morphine in mice models of acute pain .

- Partial Agonist Properties: The N(17)-CPM counterpart of the compound above demonstrated partial opioid agonist properties .

- Related Compounds: 21,21,21-trifluoro-20-methylorvinols represent a novel family of opioid receptor ligands related to buprenorphine and diprenorphine .

Bioactive Research

- Bioactive Compounds: Research on bioactive compounds from natural sources is of significant scientific importance and offers extensive application prospects .

- Phenolic Compounds: Phenolic compounds, derived from food, are recognized for their antioxidant and anti-inflammatory properties and are being studied for their role in managing diabetes .

- Cocoa Polyphenols: Cocoa polyphenols have demonstrated positive effects on cardiovascular, immunological, and digestive health .

Mecanismo De Acción

The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It binds to these receptors, modulating pain perception and producing analgesic effects. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of neurotransmitter release and modulation of pain signaling .

Comparación Con Compuestos Similares

Morphine: Another morphinan derivative with potent analgesic properties.

Codeine: A less potent opioid used for mild to moderate pain relief.

Thebaine: The precursor to Dihydrothevinone

Uniqueness: this compound is unique due to its specific structural features, such as the epoxy group and methoxy groups, which contribute to its distinct pharmacological profile. Its synthesis from thebaine and the resulting structural modifications make it a valuable compound for research and therapeutic applications .

Propiedades

Número CAS |

16196-82-0 |

|---|---|

Fórmula molecular |

C23H29NO4 |

Peso molecular |

383.5 g/mol |

Nombre IUPAC |

1-[(1S,2S,6R,14R,15R,16S)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone |

InChI |

InChI=1S/C23H29NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-6,15,17,20H,7-12H2,1-4H3/t15-,17-,20-,21-,22+,23-/m1/s1 |

Clave InChI |

KRWAWNXEYPCCLG-LLGZQOTFSA-N |

SMILES |

CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC |

SMILES isomérico |

CC(=O)[C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC |

SMILES canónico |

CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC |

Key on ui other cas no. |

16196-82-0 |

Pictogramas |

Acute Toxic; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.